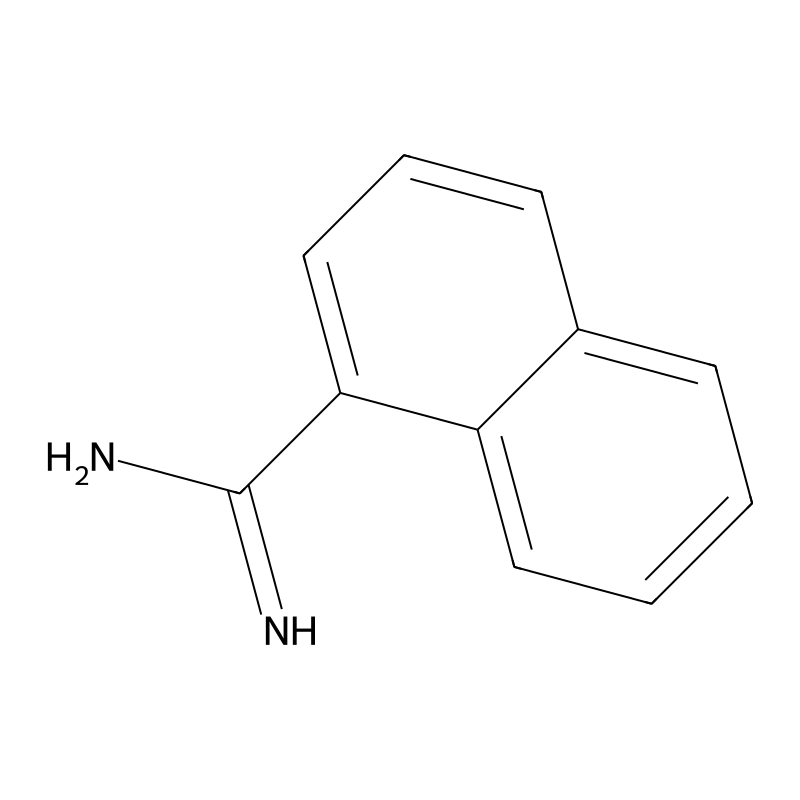

Naphthalene-1-carboxamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Molecules in Biological, Chemical, and Medical Fields

Specific Scientific Field: This application falls under the fields of Chemistry, Biology, and Medicine .

Summary of the Application: 1,8-Napthalimides (NIs), a derivative of Naphthalene-1-carboxamidine, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .

Methods of Application or Experimental Procedures: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features will allow these derivatives to be used as excellent labeling reagents in the biological system .

Antimycobacterial Activity

Specific Scientific Field: This application falls under the field of Microbiology .

Summary of the Application: Ring-substituted naphthalene-1-carboxanilides, a derivative of Naphthalene-1-carboxamidine, have been found to have antimycobacterial activity .

Methods of Application or Experimental Procedures: A series of twenty-two ring-substituted naphthalene-1-carboxanilides were prepared and characterized . Primary in vitro screening of the synthesized carboxanilides was performed against Mycobacterium avium subsp. paratuberculosis .

Results or Outcomes: Several compounds showed two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin against M. avium subsp. paratuberculosis . The most effective antimycobacterial compounds demonstrated insignificant toxicity against the human monocytic leukemia THP-1 cell line .

Corrosion Inhibitor

Specific Scientific Field: This application falls under the field of Materials Science .

Summary of the Application: Naphthalene 1-thiocarboxamide (NTC), a derivative of Naphthalene-1-carboxamidine, has been found to be a promising corrosion inhibitor for mild steel in acidic media .

Methods of Application or Experimental Procedures: A first principles DFT-based approach was used to expedite the rational design and discovery of corrosion inhibitors . From among various sulfur containing molecules shortlisted based on quantum chemical descriptors, NTC was found to have the lowest ELUMO and Egap .

Results or Outcomes: NTC was found to be a remarkable inhibitor for mild steel in 1 N HCl at both room and elevated (60 °C) temperatures even at merely 1 mM concentration .

Multifunctional Material Systems

Summary of the Application: 1-naphthols, a derivative of Naphthalene-1-carboxamidine, have been systematically studied for their potential use in efficient multifunctional material systems (MFMS) .

Methods of Application or Experimental Procedures: The reactivity and properties of 1-naphthols were studied using different electron-directing groups .

Results or Outcomes: The study found that the type and position of a substituent influence the reactivity and properties of 1-naphthols .

Adsorbent for Naphthalene Removal

Specific Scientific Field: This application falls under the field of Environmental Science .

Summary of the Application: Starch-derived spherical carbon (HC), a derivative of Naphthalene-1-carboxamidine, has been found to be an effective adsorbent for naphthalene removal .

Methods of Application or Experimental Procedures: HC was prepared by hydrothermal carbonization and further activated with microwave assistance to obtain the target activated carbon (HMAC) . The effects of initial naphthalene concentration, contact time, temperature, and pH of the naphthalene adsorbed on HC and HMAC were investigated systematically .

Results or Outcomes: The HMAC exhibits higher capability for naphthalene removal than HC, and the equilibrium adsorption quantity of HMAC was 223.03 mg g-1 at 303 K . The kinetic data revealed that the equilibrium time for naphthalene adsorption on samples was achieved at 40 min .

Naphthalene-1-carboxamidine is a chemical compound characterized by its unique structure, which consists of a naphthalene ring substituted with a carboxamidine group. The molecular formula for naphthalene-1-carboxamidine is C11H10N2O, and it features a carboxamidine functional group (-C(=NH)NH2) attached to the first position of the naphthalene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Formation of Naphthalene-1-carboxamide: Naphthalene-1-carboxamidine can be converted into naphthalene-1-carboxamide through acylation reactions, where the amidine group is replaced by an amide group.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, often under acidic or basic conditions.

- Hydrolysis: Under acidic conditions, naphthalene-1-carboxamidine may hydrolyze to yield naphthalene-1-carboxylic acid and ammonia.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Naphthalene-1-carboxamidine and its derivatives have been investigated for their biological activities. Studies suggest that this compound exhibits antimicrobial properties, particularly against mycobacterial strains. For instance, certain substituted derivatives have shown promising antimycobacterial activity, indicating potential applications in treating infections such as tuberculosis . Additionally, some studies have indicated that naphthalene derivatives can inhibit specific enzymes involved in bacterial metabolism, further supporting their role as antimicrobial agents.

The synthesis of naphthalene-1-carboxamidine typically involves the following methods:

- Direct Amidation: One common approach is the reaction of naphthalene-1-carboxylic acid with an appropriate amine (such as ethylenediamine) in the presence of a coupling agent or under conditions that promote amidation.bash

C10H8COOH + H2N-NH2 → C11H10N2O + H2O - Use of Isocyanates: Another method involves reacting naphthalene-1-carboxylic acid derivatives with isocyanates to form corresponding carboxamidines.

These methods allow for the synthesis of various substituted forms of naphthalene-1-carboxamidine, expanding its potential applications in pharmaceuticals.

Naphthalene-1-carboxamidine has several applications, particularly in medicinal chemistry:

- Antimicrobial Agents: Due to its biological activity against mycobacteria, it is being explored as a scaffold for developing new antimicrobial drugs.

- Pharmaceutical Development: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Research Tool: Its derivatives are used in biochemical research to study enzyme inhibition and other cellular processes.

Interaction studies involving naphthalene-1-carboxamidine often focus on its binding affinity to various biological targets. Research indicates that certain derivatives can interact with enzymes responsible for bacterial cell wall synthesis and other metabolic pathways. These interactions are crucial for understanding how modifications to the naphthalene structure influence biological activity and efficacy against pathogens .

Naphthalene-1-carboxamidine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Naphthalene-1-carboxamide | Amide derivative | Exhibits antimicrobial properties |

| Naphthalenesulfonamide | Sulfonamide derivative | Known for antibacterial activity |

| Naphthalenediamine | Diamine derivative | Used in dye manufacturing and pharmaceuticals |

| Naphthalene-2-carboxamide | Isomeric amide | Similar antimicrobial properties |

Uniqueness

Naphthalene-1-carboxamidine's uniqueness lies in its amidine functional group, which enhances its reactivity compared to typical amides. This structural feature allows it to participate in a broader range of

Molecular Structure and Formula

Naphthalene-1-carboxamidine is an organic compound characterized by a naphthalene ring system substituted with a carboxamidine functional group at the first position [1] [2] [3]. The molecular formula of this compound is C₁₁H₁₀N₂, indicating its composition of eleven carbon atoms, ten hydrogen atoms, and two nitrogen atoms [1] [2] [3]. The compound has a molecular weight of 170.21 grams per mole [2] [3] [4].

The structural framework consists of a fused bicyclic aromatic naphthalene core with a carboxamidine group (-C(=NH)NH₂) attached to the carbon atom at position 1 [1] . The naphthalene moiety provides the aromatic character and planar geometry typical of polycyclic aromatic hydrocarbons [6]. The carboxamidine functional group introduces basic nitrogen centers that can participate in hydrogen bonding and other intermolecular interactions .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Chemical Abstracts Service Number | 14805-64-2 |

| International Union of Pure and Applied Chemistry Name | naphthalene-1-carboximidamide |

Crystallographic Analysis

Limited crystallographic data is available specifically for naphthalene-1-carboxamidine in the literature [7] [8]. However, related naphthalene carboxamide compounds have been extensively studied using X-ray diffraction techniques [8] [9]. Studies on chiral naphthalene-1-carboxamides have revealed that these compounds can crystallize in different space groups depending on their substituents [9].

For instance, similar naphthalene carboxamide derivatives have been found to crystallize in monoclinic space groups such as P2₁, while others adopt orthorhombic P2₁2₁2₁ space groups [9]. The crystalline structure of the parent naphthalene molecule has been thoroughly characterized, showing a monoclinic prismatic crystal system with unit cell parameters a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [10].

The crystal packing of naphthalene derivatives typically involves π-π stacking interactions between the aromatic rings and hydrogen bonding networks formed by the functional groups [10] [9]. In the case of carboxamidine-containing compounds, the nitrogen atoms can participate in both hydrogen bond donation and acceptance, leading to complex three-dimensional hydrogen bonding patterns [9].

Physical Constants

Melting and Boiling Points

The melting point of naphthalene-1-carboxamidine has been reported as 154°C [2] [3] [11]. This relatively high melting point reflects the presence of strong intermolecular interactions, particularly hydrogen bonding involving the carboxamidine group and π-π stacking between the aromatic rings [2] [11].

The predicted boiling point of naphthalene-1-carboxamidine is 328.5 ± 25.0°C [2] [3] [11]. This predicted value is consistent with the molecular weight and structure of the compound, considering the stabilizing effects of the aromatic system and the potential for intermolecular hydrogen bonding [3] [11].

| Temperature Property | Value |

|---|---|

| Melting Point | 154°C |

| Boiling Point (predicted) | 328.5 ± 25.0°C |

| Flash Point (predicted) | 152.445°C |

Density Measurements

The predicted density of naphthalene-1-carboxamidine is 1.16 ± 0.1 g/cm³ [2] [3] [11]. This density value is typical for organic compounds containing aromatic rings and nitrogen-containing functional groups [2] [11]. The relatively high density compared to simple hydrocarbons reflects the presence of the dense aromatic naphthalene system and the polar carboxamidine group [3] [11].

The refractive index of the compound has been reported as 1.63, which is consistent with the aromatic character and the presence of nitrogen atoms in the structure [2] [11]. This value indicates significant light-bending properties due to the extended π-electron system of the naphthalene ring [11].

Solubility Parameters

The solubility characteristics of naphthalene-1-carboxamidine are influenced by both the hydrophobic naphthalene core and the hydrophilic carboxamidine functional group [12] [13] [14]. The compound exhibits limited water solubility due to the predominant aromatic character, similar to the parent naphthalene molecule, which has very low water solubility of approximately 30 mg/L [13].

In organic solvents, naphthalene-1-carboxamidine is expected to show enhanced solubility compared to naphthalene itself due to the polar carboxamidine group [12] [14]. The presence of the nitrogen-containing functional group can facilitate hydrogen bonding with protic solvents such as alcohols [12] [13]. Ethanol solubility for naphthalene ranges from 77.4-98 g/L, and the carboxamidine derivative would be expected to show similar or enhanced solubility in polar organic solvents [13].

The compound shows zero vapor pressure at 25°C, indicating negligible volatility at room temperature [2] [11]. The predicted acid dissociation constant (pKa) value is 11.60 ± 0.30, indicating basic character due to the carboxamidine group [2] [3] [11].

| Solubility Parameter | Value |

|---|---|

| Water Solubility | Limited (similar to naphthalene) |

| Vapor Pressure (25°C) | 0 mmHg |

| Predicted pKa | 11.60 ± 0.30 |

| Storage Condition | 2-8°C |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about naphthalene-1-carboxamidine through both proton (¹H) and carbon-13 (¹³C) spectra [15] [16] [17]. The naphthalene ring system typically exhibits characteristic chemical shifts in the aromatic region between 7-8 ppm in ¹H nuclear magnetic resonance spectra [17] [18] [19].

For naphthalene derivatives, the aromatic protons appear as complex multipets due to coupling interactions between neighboring protons on the ring system [18] [19]. The carboxamidine functional group contributes additional signals, with the amino protons typically appearing in the region of 5-7 ppm, depending on the chemical environment and hydrogen bonding interactions [18] [19].

In ¹³C nuclear magnetic resonance spectra, the aromatic carbons of the naphthalene system appear in the range of 120-140 ppm [20] [17] [21]. The carbon atom of the carboxamidine group typically resonates around 165-180 ppm, characteristic of carbon-nitrogen double bonds [20] [21]. The chemical shifts are influenced by the electronic environment created by the aromatic system and the electron-donating effects of the nitrogen atoms [21] [18].

| Nuclear Magnetic Resonance Parameter | Range |

|---|---|

| Aromatic ¹H Chemical Shifts | 7-8 ppm |

| Amino ¹H Chemical Shifts | 5-7 ppm |

| Aromatic ¹³C Chemical Shifts | 120-140 ppm |

| Carboxamidine ¹³C Chemical Shifts | 165-180 ppm |

Infrared Spectroscopy Signatures

Infrared spectroscopy reveals characteristic vibrational modes for naphthalene-1-carboxamidine [22] [23] [9]. The naphthalene ring system exhibits carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic carbon-carbon stretching modes around 1600-1500 cm⁻¹ [22] [23].

The carboxamidine functional group contributes distinct infrared bands, including nitrogen-hydrogen stretching vibrations typically observed around 3300-3500 cm⁻¹ and carbon-nitrogen stretching modes in the 1650-1600 cm⁻¹ region [9]. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear around 800-900 cm⁻¹, as observed in related naphthalene compounds [22] [23].

Studies on naphthalene using high-resolution synchrotron Fourier transform infrared spectroscopy have identified specific vibrational bands at 782 cm⁻¹, 474 cm⁻¹, and 167 cm⁻¹ for the parent naphthalene molecule [22]. These fundamental vibrational modes provide a reference for understanding the infrared spectrum of naphthalene-1-carboxamidine [22] [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of naphthalene-1-carboxamidine reveals characteristic fragmentation patterns typical of aromatic compounds containing nitrogen functional groups [24] [25] [26]. The molecular ion peak appears at m/z 170, corresponding to the molecular weight of the compound [4].

Common fragmentation pathways for naphthalene derivatives involve the loss of functional groups attached to the aromatic ring [24] [26]. For carboxamidine-containing compounds, typical fragment ions may include the loss of the amino group (NH₂) or the entire carboxamidine moiety [25] [26]. The naphthalene core typically remains stable during fragmentation, often appearing as a base peak in the mass spectrum [24].

Fragmentation patterns generally follow established mechanisms for aromatic compounds, where radical cations undergo homolytic bond cleavage to produce cationic and neutral radical fragments [25] [26]. The stability of the aromatic system ensures that the naphthalene portion often dominates the fragmentation behavior [24] [26].

Vibrational Circular Dichroism (VCD) Properties

Vibrational circular dichroism spectroscopy has emerged as a powerful technique for studying chiral naphthalene derivatives [27] [28] [9]. While naphthalene-1-carboxamidine itself is not inherently chiral, related naphthalene carboxamide compounds have been extensively studied using vibrational circular dichroism methods [8] [9].

Studies on chiral naphthalene-1-carboxamides in the solid state have revealed that vibrational circular dichroism spectra can provide detailed information about molecular conformation and intermolecular interactions [9]. The technique is particularly sensitive to hydrogen bonding patterns and crystal packing arrangements [9].

For naphthalene carboxamide derivatives, the most intense infrared bands in the 1750-1550 cm⁻¹ region show corresponding vibrational circular dichroism signals that can reveal the complexity of molecular interactions in the solid state [9]. The vibrational circular dichroism method enables the recognition of different conformational states and provides insights into the three-dimensional arrangement of molecules in crystalline materials [27] [28].

| Vibrational Circular Dichroism Parameter | Observation |

|---|---|

| Sensitive Region | 1750-1550 cm⁻¹ |

| Primary Applications | Conformational analysis |

| Information Content | Molecular interactions |

| Measurement Conditions | Solid state (KBr pellets) |